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Compound of Interest

(11Z,147)-Ethyl icosa-11,14-
Compound Name: _
dienoate

Cat. No.: B7803409

An In-depth Technical Guide to (11Z,14Z)-Ethyl icosa-11,14-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11z,14z)-Ethyl icosa-11,14-dienoate, a derivative of the omega-6 polyunsaturated fatty acid
dihomo-y-linolenic acid, is a molecule of interest in lipid research. This technical guide provides
a comprehensive overview of its chemical properties, and, due to the limited direct research on
the ethyl ester, extrapolates its potential biological significance from studies conducted on its
corresponding free fatty acid and methyl ester. This document summarizes its chemical
structure, CAS number, and known applications, alongside posited biological activities and
metabolic pathways. Detailed experimental protocols from related compounds are provided to
guide future research.

Chemical Identity and Properties

(11z,142)-Ethyl icosa-11,14-dienoate is the ethyl ester of the 20-carbon fatty acid,
eicosadienoic acid, which contains two cis double bonds at the 11th and 14th positions.

Chemical Structure:

(A simplified representation of the double bond configuration)
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Table 1: Physicochemical Properties of (11Z,14Z)-Ethyl icosa-11,14-dienoate

Property Value Reference
CAS Number 103213-62-3 [11[2]
Molecular Formula C22H4002 [2]
Molecular Weight 336.55 g/mol [2]
Appearance Yellow liquid [2]

Storage Temperature -20°C [2]
Solubility Soluble in Dichloromethane [2]

Synthesis and Known Applications
Synthesis

(11Z,14z)-Ethyl icosa-11,14-dienoate is primarily synthesized through the esterification of
(11Z,14Z)-icosa-11,14-dienoic acid with ethanol.

Known Applications

The primary documented application of (11Z,14Z)-Ethyl icosa-11,14-dienoate is as an
intermediate in the chemical synthesis of Ethyl 11,14-Diepoxyeicosanoate.[2] This diepoxy
derivative is utilized as a standard for the determination of epoxidized soybean oil in food
products.[2]

Biological Activity and Signaling Pathways (Inferred
from Related Compounds)

Direct experimental data on the biological activity of (11Z,14Z)-Ethyl icosa-11,14-dienoate is
limited. However, extensive research on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic
acid (also known as dihomo-y-linolenic acid or DGLA), and its methyl ester allows for informed
postulation of the ethyl ester's potential roles. Ester forms of fatty acids are often used in
research as they are more lipid-soluble, facilitating their use in cell culture and in vivo studies.
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Potential Biological Activities

o Anti-inflammatory Effects: (11Z,14Z)-icosa-11,14-dienoic acid is a precursor to anti-
inflammatory eicosanoids. It can be metabolized to prostaglandin E1 (PGE1) and 15-
hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.

o Enzyme Inhibition: The related methyl ester has been shown to be a competitive inhibitor of
inosine 5'-monophosphate dehydrogenase.

e Receptor Binding: (11Z,142)-icosa-11,14-dienoic acid can inhibit the binding of the potent
inflammatory mediator leukotriene B4 (LTBA4) to its receptors on neutrophils.

Metabolic Pathway of the Parent Fatty Acid

The parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is a key intermediate in the omega-6
fatty acid metabolic pathway.

idonic Aci COX/LOX enzymes Series-2 Prostaglandins & Leukotrienes
A5-desaturase (Pro-inflammatory)

(11Z,147)-icosa-11,14-dienoic acid coxenzyme Prostaglandin Ex
(DGLA, 20:3n-6) (Anti-inflammatory)

Series-1 Thromboxanes
(Anti-aggregatory)

Click to download full resolution via product page
Caption: Metabolic conversion of (11Z,147)-icosa-11,14-dienoic acid.

Potential Signaling Pathway Modulation

Based on predictive models for similar compounds, (11Z,14Z)-Ethyl icosa-11,14-dienoate
may modulate key cellular signaling pathways.
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Caption: Predicted modulation of cellular signaling pathways.

Experimental Protocols (Derived from Related
Compounds)

The following are generalized protocols based on methodologies used for the parent fatty acid
and its methyl ester. These should be adapted and optimized for studies involving (11Z,14Z)-
Ethyl icosa-11,14-dienoate.

Cell Culture Treatment

e Preparation of Stock Solution: Dissolve (11Z,14Z)-Ethyl icosa-11,14-dienoate in an
appropriate solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

o Cell Seeding: Plate cells (e.g., macrophages for inflammation studies) at a desired density in
culture plates and allow them to adhere overnight.

o Treatment: The following day, replace the medium with fresh medium containing the desired
final concentration of the ethyl ester. A vehicle control (solvent only) should be run in parallel.

¢ Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding
with downstream assays.
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Analysis of Fatty Acid Uptake and Metabolism

 Lipid Extraction: After incubation, wash the cells with PBS and harvest. Extract total lipids
using a method such as the Folch or Bligh-Dyer procedure.

o Transesterification: Convert the fatty acid ethyl esters to fatty acid methyl esters (FAMES) for
gas chromatography (GC) analysis. This is typically done by incubation with methanolic HCI
or BFs-methanol.

o GC-MS Analysis: Analyze the FAMESs by gas chromatography-mass spectrometry to identify
and quantify the fatty acid composition of the cells.

Enzyme Inhibition Assay (Example: Inosine 5'-
monophosphate dehydrogenase)
» Assay Buffer: Prepare an appropriate assay buffer containing the enzyme, its substrate

(IMP), and the cofactor (NAD™).

e Inhibitor Addition: Add varying concentrations of (11Z,14Z)-Ethyl icosa-11,14-dienoate
(dissolved in a suitable solvent) to the assay mixture.

e Enzyme Reaction: Initiate the reaction by adding the enzyme. Monitor the rate of NAD™*
reduction to NADH by measuring the increase in absorbance at 340 nm.

» Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and
determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-
Menten).

Table 2: Quantitative Data for Related Eicosadienoic Acid Compounds
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Compound Assay Result (Ki) Reference

) Inhibition of inosine 5'-
(117,147)-icosa-

L monophosphate 3.1uM
11,14-dienoic acid

dehydrogenase

Inhibition of LTB4

(11z,147)-icosa- o ]
binding to neutrophil 3.0 uM

11,14-dienoic acid
receptors

Conclusion

(11z,14Z)-Ethyl icosa-11,14-dienoate is a fatty acid ester with a defined chemical identity and
a primary role as a synthetic intermediate. While direct biological data is sparse, the well-
documented activities of its parent fatty acid and methyl ester suggest its potential as a
modulator of inflammatory responses and cellular signaling. This guide provides a foundation
for researchers to explore the therapeutic and biological relevance of this compound, with the
caveat that the biological activities and pathways described are predictive and require
experimental validation for the ethyl ester itself. The provided protocols offer a starting point for
such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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